molecular formula C17H17N3O B2409826 N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411318-67-5

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide

Numéro de catalogue B2409826
Numéro CAS: 2411318-67-5
Poids moléculaire: 279.343
Clé InChI: IMRAVPAUMQELHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide, also known as CPPB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. CPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). In

Mécanisme D'action

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide acts as a PAM of mGluR5, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. The binding of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide to mGluR5 allosteric site induces a conformational change in the receptor, leading to an increase in its affinity for glutamate and subsequent activation of downstream signaling pathways. The activation of mGluR5 by N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been shown to increase the release of several neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which are essential for learning and memory. N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. In addition, N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has several advantages as a research tool. The compound has high potency and selectivity for mGluR5, which allows for the precise modulation of the receptor activity. N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide in lab experiments. The compound has poor aqueous solubility, which can limit its bioavailability and make it difficult to administer to animals. In addition, the pharmacokinetic profile of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide is not well characterized, which can make it challenging to determine the optimal dosing regimen for in vivo studies.

Orientations Futures

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide and its effects on various neurological and psychiatric disorders. In addition, the development of more potent and selective mGluR5 PAMs could lead to the discovery of new therapeutic agents for these disorders. Finally, the optimization of the pharmacokinetic profile of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide could improve its bioavailability and facilitate its translation to clinical trials.

Méthodes De Synthèse

The synthesis of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide involves several steps, starting from the reaction of 1-phenylpyrazole-4-carbaldehyde with cyclopropylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with propargyl bromide to obtain the final product, N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide. The synthesis of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been reported in several research articles, and its purity and identity have been confirmed using various analytical techniques such as NMR and mass spectrometry.

Applications De Recherche Scientifique

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has been shown to enhance the activity of mGluR5, which is involved in the regulation of several neurotransmitters such as glutamate, GABA, and dopamine. The modulation of mGluR5 activity by N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide has been shown to have a positive effect on synaptic plasticity and cognitive function.

Propriétés

IUPAC Name

N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-6-17(21)19(15-9-10-15)12-14-11-18-20(13-14)16-7-4-3-5-8-16/h3-5,7-8,11,13,15H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRAVPAUMQELHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CN(N=C1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.